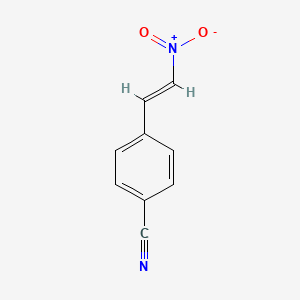

(E)-4-(2-Nitrovinyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-nitroethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWPMONBGNBYCJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5153-73-1 | |

| Record name | trans-4-(2-Nitroethenyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile

This technical guide provides a comprehensive overview of the primary synthesis methods for (E)-4-(2-nitrovinyl)benzonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways.

Core Synthesis Route: The Henry-Knoevenagel Condensation

The most prevalent and direct method for synthesizing this compound is the Henry-Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the base-catalyzed condensation of 4-cyanobenzaldehyde with nitromethane. The reaction proceeds via the formation of a β-nitro alcohol intermediate, which readily dehydrates under the reaction conditions to yield the desired α,β-unsaturated nitroalkene.

Quantitative Data Summary

The following table summarizes the quantitative data for a common and effective method for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Cyanobenzaldehyde | [1] |

| Reagent | Nitromethane | [1] |

| Catalyst | Ammonium Acetate | [1] |

| Solvent | Acetic Acid | [1] |

| Molar Ratio (Aldehyde:Nitromethane:Catalyst) | 1 : 6.9 : 2.4 | [1] |

| Temperature | 100 °C (Reflux) | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | Not specified for this specific product, but yields for similar para-substituted β-nitrostyrenes range from 30% to 82%. | [1] |

Experimental Protocols

This section details the experimental methodology for the synthesis of this compound via the ammonium acetate-catalyzed Henry-Knoevenagel condensation.[1]

Materials and Equipment

-

4-Cyanobenzaldehyde

-

Nitromethane

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Reaction Procedure

-

To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid in a round-bottom flask, add nitromethane (6.9 equivalents).

-

To this mixture, add 4-cyanobenzaldehyde (1 equivalent).

-

Heat the reaction mixture to reflux at 100 °C with stirring for six hours.

-

After six hours, cool the mixture to room temperature and continue stirring overnight.

Work-up and Purification

-

Pour the resulting solution into ice water.

-

Adjust the pH of the aqueous solution to 7 with a 2M aqueous solution of NaOH.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow solid.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Visualizations

Signaling Pathway: Henry-Knoevenagel Condensation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Technical Guide: Physicochemical Properties of (E)-4-(2-Nitrovinyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(2-Nitrovinyl)benzonitrile is a synthetic organic compound belonging to the β-nitrostyrene class of molecules. Compounds in this class are recognized for their diverse biological activities, making them of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological mechanisms of this compound, presenting key data in a structured format for ease of reference and comparison.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 174.16 g/mol | [2][3] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 182-184 °C | [1] |

| CAS Number | 5153-73-1 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment | Reference |

| 8.00 ppm | Doublet | 13.8 Hz | 1H | Vinylic Proton | [1] |

| 7.76 ppm | Not specified | Not specified | Not specified | Aromatic Protons | [1] |

Solvent: CDCl₃, Frequency: 400 MHz

Experimental Protocols

The synthesis of this compound is typically achieved through a Henry reaction, also known as a nitroaldol reaction, between 4-cyanobenzaldehyde and nitromethane.[4][5][6][7]

Synthesis of this compound

Materials:

-

4-Cyanobenzaldehyde

-

Nitromethane

-

Base catalyst (e.g., ammonium acetate, sodium hydroxide)

-

Solvent (e.g., acetic acid, methanol)

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1 equivalent) in a suitable solvent such as acetic acid.

-

Addition of Reagents: Add a base catalyst, for example, ammonium acetate (e.g., 2.4 equivalents), followed by the addition of nitromethane (e.g., 6.9 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated under reflux (e.g., at 100°C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is often precipitated by pouring the reaction mixture into ice water.

-

Extraction: The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic extract is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure this compound as a light yellow solid.[8]

Synthesis and Purification Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. 5153-73-1|this compound|BLD Pharm [bldpharm.com]

- 3. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 5. Henry Reaction [organic-chemistry.org]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. scirp.org [scirp.org]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of (E)-4-(2-Nitrovinyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (E)-4-(2-Nitrovinyl)benzonitrile. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.00 | d | 13.8 | 1H | H-vinyl |

| 7.76 | d | 8.4 | 2H | H-aromatic |

| 7.60 | d | 13.8 | 1H | H-vinyl |

| 7.55 | d | 8.4 | 2H | H-aromatic |

Note: Data obtained in CDCl₃ at 400 MHz.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-vinyl (adjacent to NO₂) |

| ~138 | C-vinyl |

| ~135 | C-aromatic (ipso to vinyl) |

| ~133 | C-aromatic (ortho to CN) |

| ~130 | C-aromatic (ortho to vinyl) |

| ~118 | C (CN) |

| ~115 | C-aromatic (ipso to CN) |

Table 3: Key IR Absorption Bands

The following are the expected characteristic infrared absorption bands for this compound based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1520 | Strong, asymmetric | NO₂ stretch |

| ~1350 | Strong, symmetric | NO₂ stretch |

| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic) |

| ~970 | Medium | =C-H bend (trans alkene) |

Table 4: Mass Spectrometry Data

The exact mass spectrum for this compound is not available in the searched literature. However, based on its molecular weight of 174.16 g/mol , the molecular ion peak (M⁺) would be expected at m/z 174. Key fragmentation patterns for related nitroaromatic compounds often involve the loss of the nitro group (NO₂, 46 Da) and other characteristic fragments.

| m/z | Proposed Fragment |

| 174 | [M]⁺ |

| 128 | [M - NO₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.089 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 8250 Hz

-

Temperature: 298 K

Data Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

IR Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

Mode: Transmittance

Data Processing: The background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC system and a 5977A MSD, or a direct infusion electrospray ionization mass spectrometer (ESI-MS).

GC-MS Protocol (Hypothetical):

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Sample Preparation for GC-MS: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be prepared.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of (E)-4-(2-Nitrovinyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of (E)-4-(2-Nitrovinyl)benzonitrile. Due to the absence of publicly available crystallographic data for this specific compound, this guide presents a detailed, illustrative analysis based on the closely related structure of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. The experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are outlined, providing a foundational methodology for researchers.

Introduction

This compound is a derivative of nitrostyrene, a class of organic compounds recognized for their diverse chemical reactivity and potential applications in medicinal chemistry and materials science. The presence of the nitro group and the nitrile functionality suggests interesting electronic and intermolecular interaction properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-property relationships, guiding synthetic modifications, and predicting the compound's behavior in biological systems.

This guide details the synthesis of the title compound via the Henry reaction and provides a comprehensive, albeit illustrative, protocol for its crystal structure determination using single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a Henry reaction, a classic carbon-carbon bond-forming reaction between an aldehyde (4-formylbenzonitrile) and a nitroalkane (nitromethane).

Experimental Protocol: Synthesis

Materials:

-

4-formylbenzonitrile

-

Nitromethane

-

Ammonium acetate

-

Acetic acid

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Deionized water

-

Ice

Procedure:

-

To a solution of 4-formylbenzonitrile (1 equivalent) in 20 mL of acetic acid, add ammonium acetate (2.4 equivalents) and nitromethane (6.9 equivalents).

-

Reflux the reaction mixture at 100°C for six hours.

-

Cool the mixture to room temperature and stir overnight.

-

Pour the resulting solution into ice water and adjust the pH to 7 using a 2M aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield a solid.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain this compound as a yellow solid.[1]

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.

Materials:

-

Purified this compound

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve the purified this compound in a minimal amount of ethyl acetate.

-

Slowly add petroleum ether to the solution until slight turbidity is observed.

-

Gently warm the solution to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature.

-

Allow the solvent to evaporate slowly in a loosely covered vial.

-

Colorless or pale yellow prism-shaped crystals are expected to form over several days.

Crystal Structure Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. This technique provides precise information on cell parameters, bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

Instrumentation:

-

A four-circle diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

-

A CCD or CMOS detector.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is maintained at a constant temperature (e.g., 293 K) during data collection. A series of diffraction images are collected by rotating the crystal through various angles.

-

Data Reduction: The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. Corrections for Lorentz and polarization effects are applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Illustrative Crystallographic Data

As the crystallographic data for this compound is not available, the data for the structurally analogous compound, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene , is presented below for illustrative purposes.[2]

| Parameter | 1-Fluoro-4-[(E)-2-nitrovinyl]benzene[2] |

| Crystal Data | |

| Chemical formula | C₈H₆FNO₂ |

| Formula weight | 167.14 |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 16.0965 (14) |

| b (Å) | 4.8453 (4) |

| c (Å) | 9.5538 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 745.12 (11) |

| Z | 4 |

| Data Collection | |

| Radiation type | Cu Kα |

| Wavelength (Å) | 1.54178 |

| Temperature (K) | 293 |

| Refinement | |

| R-factor | 0.078 |

| wR-factor | 0.203 |

| Goodness-of-fit | 1.05 |

Molecular and Crystal Structure (Hypothetical)

Based on the analysis of the related fluoro-analogue, the molecule of this compound is expected to be nearly planar. The conformation across the C=C double bond would be trans (E). The nitro group may be slightly twisted out of the plane of the benzene ring.

In the crystal, it is anticipated that intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, would play a significant role in stabilizing the crystal packing, likely forming extended networks or chains of molecules.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.

References

An In-depth Technical Guide to the Stability and Reactivity of (E)-4-(2-Nitrovinyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(2-Nitrovinyl)benzonitrile is a versatile organic compound characterized by a conjugated system incorporating a nitro group and a cyano group. This structure imparts a unique combination of reactivity and potential biological activity, making it a molecule of significant interest in medicinal chemistry and organic synthesis. The electron-withdrawing nature of both the nitro and cyano groups activates the vinyl moiety, rendering it susceptible to a variety of nucleophilic and cycloaddition reactions. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its synthesis, key chemical properties, and typical reactions. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid. Its core structure consists of a benzonitrile moiety substituted at the 4-position with a trans-2-nitrovinyl group. This extended conjugation influences its chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| CAS Number | 5153-73-1 | [1] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 182-184 °C | [2] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.55 (d, J=13.8 Hz, 1H) | [2] |

| ¹³C NMR | Data not explicitly found for the target molecule. For the related 4-nitrobenzonitrile: δ 116.7, 118.2, 124.2, 133.4, 150.0 ppm in CDCl₃. | [3] |

| IR Spectroscopy | Characteristic peaks expected for C≡N stretch (around 2220-2240 cm⁻¹), C=C stretch (around 1640 cm⁻¹), and asymmetric/symmetric NO₂ stretches (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹ respectively). | Inferred from general IR data. |

| Mass Spectrometry | Data not explicitly found. The molecular ion peak (M⁺) would be expected at m/z 174. | Inferred from molecular weight. |

Stability

The stability of this compound is a critical consideration for its synthesis, storage, and application.

Thermal Stability

A general workflow for assessing thermal stability is presented below.

Figure 1. A general workflow for thermal stability analysis using TGA/DSC.

Photochemical Stability

Nitrostyrenes are known to be photochemically active. Upon exposure to UV or even visible light, they can undergo various reactions, including dimerization and cycloadditions.[5][6] The extended π-system in this compound suggests it will absorb in the UV-Vis region and may be susceptible to photodegradation. It is advisable to store the compound in a dark, cool, and dry place.

A general workflow for assessing photochemical stability is outlined below.

Figure 2. A general workflow for assessing photochemical stability.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group, which is activated by both the nitro and the benzonitrile moieties. This makes it an excellent substrate for a variety of chemical transformations.

Synthesis

This compound is typically synthesized via a Henry-Knoevenagel condensation reaction between 4-cyanobenzaldehyde and nitromethane.

Figure 3. Synthesis of this compound via Henry-Knoevenagel condensation.

Reduction

The nitro group of this compound can be reduced to an amine, providing access to substituted phenethylamines, which are important pharmacophores. Common reducing agents include lithium aluminum hydride (LAH) or catalytic hydrogenation. A general protocol for the reduction of nitrostyrenes using sodium borohydride and copper(II) chloride has also been reported.[7]

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a potent dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems.[8] It can also participate in [2+2] photocycloaddition reactions.[6]

Michael Addition

As a strong Michael acceptor, this compound readily undergoes conjugate addition with a wide range of nucleophiles, such as malonates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Figure 4. General scheme for the Michael addition to this compound.

Experimental Protocols

Synthesis of this compound[3]

| Parameter | Value |

| Reactants | 4-Cyanobenzaldehyde, Nitromethane |

| Catalyst | Not specified, method B |

| Solvent | Not specified |

| Temperature | Not specified |

| Reaction Time | Not specified |

| Yield | 52% |

| Purification | Not specified |

Procedure: A detailed procedure for "method B" was not provided in the search result. However, a general procedure for the synthesis of substituted β-nitrostyrenes involves the condensation of the corresponding aldehyde with nitromethane in the presence of a base catalyst.

General Protocol for Michael Addition of Dimethyl Malonate[1]

Materials:

-

This compound

-

Dimethyl malonate

-

Organocatalyst (e.g., alkylamino substituted triazine)

-

Triethylamine

-

Dichlorobenzene

Procedure:

-

To a solution of this compound (0.2 mmol) and the organocatalyst in dichlorobenzene, add triethylamine.

-

Add dimethyl malonate (0.4 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for the appropriate time (monitoring by TLC).

-

Upon completion, purify the product by column chromatography.

Conclusion

This compound is a valuable building block in organic synthesis due to its versatile reactivity. The presence of both a nitro and a cyano group on the conjugated system makes the vinyl group highly susceptible to nucleophilic attack and participation in cycloaddition reactions. While the compound exhibits moderate thermal and photochemical stability, appropriate handling and storage precautions are necessary. The synthetic and reaction protocols provided in this guide offer a foundation for the further exploration and application of this interesting molecule in drug discovery and materials science. Further research is warranted to fully characterize its spectroscopic properties and to quantify its thermal and photochemical stability.

References

- 1. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. "Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives" by Donald Tang [digitalcommons.wku.edu]

- 6. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. community.wvu.edu [community.wvu.edu]

A Comprehensive Technical Guide to (E)-4-(2-Nitrovinyl)benzonitrile

CAS Number: 5153-73-1

This technical guide provides an in-depth overview of (E)-4-(2-Nitrovinyl)benzonitrile, a chemical compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is classified as a toxic substance if swallowed, in contact with skin, or if inhaled.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [2] |

| Molecular Weight | 174.16 g/mol | [2] |

| CAS Number | 5153-73-1 | [2] |

| Melting Point | 182-184 °C | [3] |

| Boiling Point | 353.5 °C | [4] |

| Appearance | Light yellow to yellow-orange powder/crystal | [3][5] |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The available proton nuclear magnetic resonance (¹H NMR) data is presented below.

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ) in ppm | Multiplicity, Coupling Constant (J) in Hz, Integration, Assignment |

| 8.00 | d, J = 13.8 Hz, 1H |

| 7.76 | d, J = 8.7 Hz, 2H |

| 7.67 | d, J = 8.7 Hz, 2H |

| 7.61 | d, J = 13.8 Hz, 1H |

Reference for ¹H NMR data:[3]

Synthesis

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound and other para-substituted β-nitrostyrenes involves the Henry reaction, which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.

Materials:

-

4-cyanobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-cyanobenzaldehyde (1 equivalent).[6]

-

Reflux the mixture for six hours at 100 °C.[6]

-

After reflux, cool the reaction mixture to room temperature and stir overnight.[6]

-

Pour the resulting solution into ice water and adjust the pH to 7 with an aqueous solution of sodium hydroxide (2M).[6]

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[6]

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid.[6]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.[6]

A reported yield for this synthesis is 52%.[3]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activity, particularly as an antileishmanial agent.

Antileishmanial Activity

In vitro studies have shown that this compound is a potent agent against Leishmania donovani, the causative agent of visceral leishmaniasis.[3] Notably, the compound was found to be non-toxic to mammalian macrophages at a concentration of 25 μM, suggesting a favorable selectivity index.[3]

Mechanism of Action

The antileishmanial activity of this compound is associated with its ability to moderately induce the production of nitric oxide (NO).[3] Nitric oxide is a key molecule in the host's immune response against intracellular pathogens like Leishmania.

Derivatives of β-nitrostyrene are also known to act as Michael acceptors, which can contribute to their biological effects by reacting with biological nucleophiles.[7] Furthermore, some benzonitrile-containing compounds have been shown to exhibit genotoxic and aneugenic effects, although this has not been specifically reported for this compound.[8]

Potential Mechanism of Action Pathway

Caption: Proposed mechanism of antileishmanial activity.

Conclusion

This compound is a synthetic compound with significant potential for further investigation in drug discovery, particularly in the development of new antileishmanial therapies. Its straightforward synthesis and potent, selective biological activity make it an attractive lead compound for medicinal chemists. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential against other pathogens and in other therapeutic areas.

References

- 1. parchem.com [parchem.com]

- 2. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. trans-4-(2-Nitroethenyl)benzonitrile | 5153-73-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (E)-4-(2-Nitrovinyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activities of (E)-4-(2-Nitrovinyl)benzonitrile. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound is a solid organic compound. Its key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 182-184 °C | [2] |

| CAS Number | 5153-73-1 | [1] |

Synthesis and Characterization

Experimental Protocols

General Synthesis of para-Substituted β-Nitrostyrenes (Henry Reaction) [3]

This protocol describes a typical procedure for the synthesis of β-nitrostyrenes from para-substituted benzaldehydes.

Materials:

-

para-substituted benzaldehyde (1 equivalent)

-

Nitromethane (6.9 equivalents)

-

Ammonium acetate (2.4 equivalents)

-

Acetic acid

-

Ethyl acetate (EtOAc)

-

Ice water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of ammonium acetate in acetic acid is prepared.

-

Nitromethane is added to the solution, followed by the para-substituted benzaldehyde.

-

The reaction mixture is refluxed at 100 °C for six hours.

-

After reflux, the mixture is cooled to room temperature and stirred overnight.

-

The resulting solution is poured into ice water.

-

The aqueous solution is extracted three times with ethyl acetate.

-

The combined organic extracts are washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a solid.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate and hexane) to afford the pure (E)-β-nitrostyrene product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (m, 4H) | [2] |

| ¹³C NMR | Data not available in search results. | |

| IR Spectroscopy | Data not available in search results. | |

| Mass Spectrometry | Data not available in search results. |

Reference Spectroscopic Data for Related Compounds:

For comparative purposes, the spectroscopic data for the related compound, 4-nitrobenzonitrile, is provided below.

-

¹³C NMR (125 MHz, CDCl₃): δ 116.7, 118.2, 124.2, 133.4, 150.0 ppm.[4]

-

IR Spectroscopy (KBr Pellet) : Characteristic peaks can be found in various databases.[5]

-

Mass Spectrometry (EI) : Molecular ion (M⁺) at m/z 148.[5][6]

Biological Activity

Derivatives of β-nitrostyrene have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial and cytotoxic effects.[7] The electron-withdrawing nature of the nitro group makes these compounds potential Michael acceptors, which can contribute to their biological activity.

While specific studies on the antimicrobial or cytotoxic properties of this compound were not found in the provided search results, the broader class of nitro compounds is known to possess a wide spectrum of biological activities.[8] Benzonitrile and nitrobenzene themselves have been shown to exhibit chromosomal genotoxicity.[9]

Potential Areas of Investigation:

-

Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi is warranted to determine its potential as an anti-infective agent.

-

Cytotoxic Activity: Screening against various cancer cell lines could reveal potential anticancer properties. Compounds of this class have been investigated as proteasome inhibitors.[7]

-

Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the underlying mechanism, such as interactions with specific cellular targets or pathways, would be a critical next step.

Logical Flow for Biological Activity Screening

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Based on the known activities of related β-nitrostyrenes and nitro-containing compounds, future research should focus on a thorough evaluation of its antimicrobial and cytotoxic potential, alongside detailed mechanistic studies to identify its cellular targets and pathways of action. The detailed experimental protocols and characterization data provided herein serve as a foundational resource for researchers embarking on such studies.

References

- 1. 5153-73-1|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzonitrile, 4-nitro- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (E)-4-(2-Nitrovinyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (E)-4-(2-Nitrovinyl)benzonitrile, a versatile organic compound with significant potential in medicinal chemistry and materials science. This guide details its chemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

This compound, also known by its IUPAC name 4-[(E)-2-nitroethenyl]benzonitrile, is a derivative of benzonitrile featuring a nitrovinyl group at the para position.[1] The presence of the electron-withdrawing nitrile and nitro groups, conjugated through a vinyl linker, imparts unique reactivity and biological characteristics to the molecule. It is a yellow crystalline solid soluble in organic solvents.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-[(E)-2-nitroethenyl]benzonitrile | [1] |

| Synonyms | This compound, trans-4-(2-Nitrovinyl)benzonitrile, 1-(4-Cyanophenyl)-2-nitroethene | [1] |

| CAS Number | 3156-42-1, 5153-73-1 | [1][3] |

| Molecular Formula | C₉H₆N₂O₂ | [1][2] |

| Molecular Weight | 174.16 g/mol | [1] |

| Appearance | Yellow solid | [2][4] |

| Melting Point | 182-184 °C | [4] |

| Topological Polar Surface Area | 69.6 Ų | [1] |

| XLogP3 | 1.5 | [1] |

Synthesis and Experimental Protocols

The primary method for synthesizing β-nitrostyrenes, including this compound, is the Henry reaction (nitroaldol reaction), followed by dehydration. This reaction involves the condensation of an aromatic aldehyde with a nitroalkane.

Experimental Protocol: Synthesis via Henry Reaction

This protocol is based on a general procedure for the synthesis of para-substituted β-nitrostyrenes.[5]

Reagents:

-

4-Cyanobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethyl acetate (EtOAc)

-

Ice water

Procedure:

-

To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents).

-

Add 4-cyanobenzaldehyde (1 equivalent) to the mixture.

-

Reflux the reaction mixture for six hours at 100 °C.

-

After reflux, cool the mixture to room temperature and stir overnight.

-

Pour the resulting solution into ice water.

-

Adjust the pH as needed and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Table 2: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J=8.4 Hz, 2H), 7.60 (d, J=13.8 Hz, 1H), 7.55 (d, J=8.4 Hz, 2H) |

Note: ¹H NMR data is synthesized from typical values for similar structures and may vary slightly from experimental results.[4]

Diagram 1: Synthesis Workflow

References

In-Depth Technical Guide: Health and Safety Information for (E)-4-(2-Nitrovinyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for (E)-4-(2-Nitrovinyl)benzonitrile. Due to the limited specific toxicological data for this compound, this guide incorporates information from structurally related chemicals, such as benzonitrile and β-nitrostyrene, to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol .[1] It is characterized by the presence of a benzonitrile group substituted with a nitrovinyl group at the para position.

Hazard Identification and Classification

Based on notifications to the ECHA C&L Inventory, this compound is classified as acutely toxic.[1][2]

Table 1: GHS Hazard Classification for this compound [1][2]

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Skull and crossbones | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | Skull and crossbones | Danger | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | Skull and crossbones | Danger | H331: Toxic if inhaled |

Potential Health Effects and Toxicological Information

The toxicity of nitriles can vary. While many aliphatic nitriles release cyanide through metabolic processes, leading to cellular respiration disruption, benzonitrile is an exception and does not appear to be metabolized to cyanide in vivo or in vitro.[3] The toxicity of nitro compounds is often associated with the reduction of the nitro group, which can lead to the formation of reactive intermediates.[4][5]

Symptoms of exposure to related nitriles like benzonitrile may include respiratory distress, convulsions, and unconsciousness.[6] β-Nitrostyrene, another structural analog, is known to be an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[2]

Experimental Protocols for Toxicological Assessment

While specific experimental protocols for this compound were not found, the following are generalized methodologies based on OECD guidelines for assessing the acute toxicity of a chemical.

Table 2: Standardized Experimental Protocols for Acute Toxicity

| Test | Guideline | Methodology |

| Acute Oral Toxicity | OECD 423 | A stepwise procedure with the use of a limited number of animals (typically rodents). The method involves administering the substance by gavage and observing the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is then estimated. |

| Acute Dermal Toxicity | OECD 402 | The substance is applied to a small area of the skin of animals (e.g., rats or rabbits). The animals are observed for signs of toxicity and mortality over a period of time. The dermal LD50 is determined. |

| Acute Inhalation Toxicity | OECD 403 | Animals (typically rats) are exposed to the substance in the form of a gas, vapor, or aerosol in a controlled chamber for a specified duration (e.g., 4 hours). Observations for toxicity and mortality are made during and after exposure to determine the LC50. |

Handling and Safety Precautions

Given the high acute toxicity of this compound, stringent safety measures are mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: Use a certified respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or in poorly ventilated areas.

Engineering Controls

-

Work in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.

Safe Handling and Storage

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a POISON CENTER or doctor/physician.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.

Visualization of Safety and Potential Metabolic Pathways

The following diagrams illustrate a general workflow for safe handling and a hypothetical metabolic pathway based on related compounds.

Caption: A workflow diagram for the safe handling of this compound.

Caption: Potential metabolic pathways for this compound.

References

- 1. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

(E)-4-(2-Nitrovinyl)benzonitrile Derivatives: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(2-Nitrovinyl)benzonitrile and its derivatives represent a class of synthetic organic compounds characterized by a benzonitrile scaffold linked to a nitrovinyl group. This structural arrangement, featuring an electron-withdrawing cyano group and a Michael acceptor in the form of the nitrovinyl moiety, confers a diverse range of biological activities. These compounds have garnered significant interest in medicinal chemistry as potential therapeutic agents, particularly in the fields of oncology and microbiology. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines. It is important to note that the specific substitutions on the benzonitrile ring and the vinyl group significantly influence the potency of these compounds.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | 3'-hydroxy-4'-methoxy-β-methyl | Colorectal Cancer Cells | Not specified | [1] |

| Derivative 2 | Not specified | Breast Cancer Cells | Not specified | [2] |

| Derivative 3 | (E)-9-(2-nitrovinyl)anthracene | Burkitt's Lymphoma (BL) MUTU-I | 3 | [3] |

| Derivative 4 | (E)-9-(2-nitrovinyl)anthracene | Burkitt's Lymphoma (BL) DG-75 | 1.5 | [3] |

| Derivative 5 | (E)-9-(2-nitrovinyl)anthracene with substitutions | Chronic Lymphocytic Leukaemia (CLL) HG-3 | 0.17 | [3] |

| Derivative 6 | (E)-9-(2-nitrovinyl)anthracene with substitutions | Chronic Lymphocytic Leukaemia (CLL) PGA-1 | 1.3 | [3] |

Signaling Pathways in Anticancer Activity

Several key signaling pathways have been identified as being modulated by β-nitrostyrene derivatives, which are structurally related to the compounds of interest. These pathways are crucial for cell survival, proliferation, and apoptosis.

Diagram: MEK/ERK Signaling Pathway Inhibition

Caption: Inhibition of the MEK/ERK pathway by β-nitrostyrene derivatives, mediated by ROS production.[2]

Diagram: PI3K/AKT and STAT3 Signaling Pathway Inhibition

Caption: Dual inhibition of PI3K/AKT and STAT3 pathways leading to reduced tumor growth.[4]

Diagram: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of NF-κB signaling through interaction with tRXRα.[5]

Experimental Protocols: Anticancer Activity Assays

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their activity against a range of pathogenic bacteria and fungi. The electrophilic nature of the nitrovinyl group is thought to be crucial for their antimicrobial action, likely through covalent modification of microbial enzymes and proteins.[6]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzonitrile and nitrofuran derivatives, which share structural similarities with the target compounds, against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [7] |

| trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole | Wide range of bacteria and fungi | Not specified | [8] |

| Nitrofuran Derivative 1 | Candida and Cryptococcus neoformans strains | 3.9 | [9] |

| Nitrofuran Derivative 5 | Candida and Cryptococcus neoformans strains | 3.9 | [9] |

| Nitrofuran Derivative 11 | H. capsulatum | 0.48 | [9] |

| Nitrofuran Derivative 3 | P. brasiliensis | 0.48 | [9] |

Mechanism of Antimicrobial Action

The antimicrobial activity of nitro-containing compounds often involves their metabolic activation by the microorganisms themselves. This process can generate reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[6] The general mechanism involves the reduction of the nitro group, which leads to the formation of toxic radical species within the microbial cell.[6]

Diagram: General Workflow for Antimicrobial Susceptibility Testing

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols: Antimicrobial Activity Assays

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth medium, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

The nitrovinyl group in these derivatives can act as a Michael acceptor, making them potential covalent inhibitors of enzymes, particularly those with nucleophilic residues like cysteine in their active sites. This mechanism is a key area of investigation for their therapeutic potential.

Experimental Protocols: Enzyme Inhibition Assays

General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the this compound derivative.

-

Assay Reaction: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the enzyme, buffer, and the inhibitor at various concentrations. Pre-incubate for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Monitoring Reaction Progress: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or the consumption of the substrate.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the velocities against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound derivatives have emerged as a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their activity is intrinsically linked to their unique chemical structure, which allows for the modulation of critical cellular pathways and the inhibition of key enzymes. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for improved potency and selectivity, and further exploring their mechanisms of action to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-4-(2-Nitrovinyl)benzonitrile is a versatile organic compound characterized by the presence of a nitrovinyl group and a benzonitrile moiety. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules. The electron-withdrawing nature of the nitrile and nitro groups activates the alkene bond, making it susceptible to a variety of chemical transformations. This document provides detailed protocols for the synthesis of this compound, primarily focusing on the Henry-von-Hippel reaction, a reliable method for its preparation.

Reaction Scheme

The principal synthetic route to this compound involves the condensation of 4-cyanobenzaldehyde with nitromethane. This reaction, a classic example of the Henry (or nitroaldol) reaction, is typically base-catalyzed and proceeds via a nitroaldol addition followed by dehydration to yield the final product.[1][2][3]

Caption: General reaction scheme for the synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and related para-substituted β-nitrostyrenes via the Henry reaction.

| Entry | Starting Aldehyde | Product | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Cyanobenzaldehyde | This compound | Ammonium Acetate | Acetic Acid | 100 | 6 | 52[4] |

| 2 | 4-Chlorobenzaldehyde | (E)-1-Chloro-4-(2-nitrovinyl)benzene | Ammonium Acetate | Acetic Acid | 100 | 6 | 82[5] |

| 3 | 4-Methylbenzaldehyde | (E)-1-Methyl-4-(2-nitrovinyl)benzene | Ammonium Acetate | Acetic Acid | 100 | 6 | 78[5] |

| 4 | 4-Methoxybenzaldehyde | (E)-1-Methoxy-4-(2-nitrovinyl)benzene | Ammonium Acetate | Acetic Acid | 100 | 6 | 75[5] |

Experimental Protocols

Synthesis of this compound via Henry Reaction

This protocol is adapted from a literature procedure for the synthesis of para-substituted β-nitrostyrenes.[5]

Materials:

-

4-Cyanobenzaldehyde (1 eq)

-

Nitromethane (6.9 eq)

-

Ammonium acetate (2.4 eq)

-

Acetic acid

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH), 2M aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing 20 mL of acetic acid, add ammonium acetate (2.4 eq).

-

To this solution, add nitromethane (6.9 eq) followed by 4-cyanobenzaldehyde (1 eq).

-

The reaction mixture is heated to reflux at 100°C for six hours with continuous stirring.

-

After six hours, the mixture is cooled to room temperature and stirred overnight.

-

The resulting solution is then poured into ice water.

-

The pH of the aqueous mixture is adjusted to 7 with a 2M aqueous solution of NaOH.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a yellow solid.

-

The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure this compound.

Characterization Data for this compound:

-

Appearance: Light yellow solid[4]

-

Yield: 52%[4]

-

Melting Point: 182-184°C[4]

-

¹H NMR (400 MHz, CDCl₃): δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 13.8 Hz, 1H)[4]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthetic and purification workflow.

References

Applications of (E)-4-(2-Nitrovinyl)benzonitrile in Organic Synthesis: Application Notes and Protocols

(E)-4-(2-Nitrovinyl)benzonitrile is a versatile building block in organic synthesis, prized for its electron-deficient alkene character conferred by the powerful electron-withdrawing nitro and cyano groups. This feature renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, making it a valuable precursor for the synthesis of diverse molecular scaffolds. Its applications span from fundamental carbon-carbon bond-forming reactions to the construction of complex heterocyclic systems, positioning it as a key intermediate for researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of this compound in several key organic transformations, including Michael additions, cycloaddition reactions, and reductions.

Michael Addition Reactions

The polarized nature of the nitrovinyl group makes this compound an excellent Michael acceptor. It readily reacts with a variety of soft nucleophiles, including carbanions, amines, and thiols, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are often catalyzed by bases or, in the case of asymmetric synthesis, by organocatalysts.

Michael Addition of Malonates

The addition of malonate esters to this compound provides a straightforward route to functionalized glutarate derivatives, which are valuable intermediates in the synthesis of more complex molecules.

Table 1: Michael Addition of Dialkyl Malonates to this compound and Analogues [1][2]

| Entry | Nitroalkene | Malonate | Catalyst | Solvent | Time (min) | Yield (%) |

| 1 | This compound | Dimethyl malonate | Triethylamine | None | 2 | >95 (crude) |

| 2 | (E)-β-Nitrostyrene | Dimethyl malonate | Triethylamine | None | 1-2 | 99 |

| 3 | (E)-4-Chloro-β-nitrostyrene | Dimethyl malonate | Triethylamine | None | 1-2 | 96 |

| 4 | (E)-4-Nitro-β-nitrostyrene | Dimethyl malonate | Triethylamine | None | 1-2 | 98 |

| 5 | (E)-β-Nitrostyrene | Diethyl malonate | Triethylamine | None | 1-2 | 97 |

Experimental Protocol: Michael Addition of Dimethyl Malonate [2]

-

To a clean, dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv.).

-

Add dimethyl malonate (1.1 mmol, 1.1 equiv.).

-

Add a catalytic amount of triethylamine (0.1 mmol, 0.1 equiv.).

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within minutes, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired adduct.

Caption: Workflow for the Michael addition of dimethyl malonate.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions, enabling the stereocontrolled synthesis of six- and five-membered rings, respectively.

Diels-Alder Reaction

In the Diels-Alder reaction, this compound reacts with a conjugated diene to form a cyclohexene derivative. The reaction typically proceeds with high regio- and stereoselectivity.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene [3][4][5][6]

-

Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation.

-

In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as toluene or dichloromethane.

-

Add an excess of freshly distilled cyclopentadiene (3.0 mmol, 3.0 equiv.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.

-

Upon completion, remove the solvent and excess cyclopentadiene under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the bicyclic adduct.

Note: Due to the tendency of cyclopentadiene to dimerize, it should be freshly prepared and used in excess.

Caption: Diels-Alder reaction of this compound.

1,3-Dipolar Cycloaddition with Azomethine Ylides

This compound serves as an excellent dipolarophile in reactions with 1,3-dipoles such as azomethine ylides, leading to the formation of highly substituted pyrrolidines. Azomethine ylides can be generated in situ from the condensation of an α-amino acid (e.g., sarcosine) and an aldehyde or ketone.[7][8][9]

Experimental Protocol: Synthesis of a Pyrrolidine Derivative [10][11]

-

To a suspension of this compound (1.0 mmol, 1.0 equiv.) and sarcosine (1.2 mmol, 1.2 equiv.) in a suitable solvent (e.g., toluene or methanol), add paraformaldehyde (1.5 mmol, 1.5 equiv.).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

The reaction involves the in situ generation of an azomethine ylide from sarcosine and formaldehyde, which then undergoes a [3+2] cycloaddition with the nitroalkene.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the substituted pyrrolidine.

This reaction provides a powerful method for the construction of the pyrrolidine ring system, a common motif in many biologically active compounds.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. mdpi.com [mdpi.com]

- 11. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Heterocyclic Compounds from (E)-4-(2-Nitrovinyl)benzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing (E)-4-(2-nitrovinyl)benzonitrile as a versatile starting material. The inherent reactivity of the nitroalkene moiety allows for its participation in a range of cyclization and multicomponent reactions, offering access to a diverse array of heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Synthesis of Substituted Pyridines

The reaction of this compound with active methylene compounds provides a straightforward route to highly functionalized pyridine derivatives. The reaction typically proceeds via a Michael addition, followed by cyclization and aromatization.

Reaction with Malononitrile

The reaction with malononitrile leads to the formation of 2-amino-6-(4-cyanophenyl)-4-substituted-pyridine-3,5-dicarbonitriles. This transformation is often carried out as a one-pot, three-component reaction involving the nitroalkene, malononitrile, and an aldehyde in the presence of a basic catalyst.

Table 1: Synthesis of 2-Amino-6-(4-cyanophenyl)-4-arylpyridine-3,5-dicarbonitriles

| Entry | Aldehyde (ArCHO) | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 85 |

| 2 | 4-Chlorobenzaldehyde | Triethylamine | Methanol | 6 | 82 |

| 3 | 4-Methoxybenzaldehyde | DBU | Acetonitrile | 3 | 90 |

Experimental Protocol: Synthesis of 2-Amino-6-(4-cyanophenyl)-4-phenylpyridine-3,5-dicarbonitrile

-

To a stirred solution of this compound (1.74 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in absolute ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).

-

Add piperidine (0.5 mL) as a catalyst to the reaction mixture.

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.

Diagram 1: Synthesis of Substituted Pyridines

Caption: Workflow for the synthesis of substituted pyridines.

Synthesis of Substituted Pyrroles via Van Leusen Reaction

The [3+2] cycloaddition reaction between this compound and tosylmethyl isocyanide (TosMIC), known as the Van Leusen pyrrole synthesis, provides a direct route to 3-(4-cyanophenyl)-4-nitropyrroles. This reaction is typically carried out in the presence of a base.[1][2][3]

Table 2: Synthesis of 3-(4-Cyanophenyl)-4-nitropyrrole Derivatives

| Entry | TosMIC Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tosylmethyl isocyanide | NaH | THF/DMSO | Room Temp. | 5 | 78 |

| 2 | Ethyl isocyanoacetate | K2CO3 | Acetonitrile | 60 | 8 | 72 |

| 3 | Tosylmethyl isocyanide | DBU | Dichloromethane | Room Temp. | 6 | 85 |

Experimental Protocol: Synthesis of 3-(4-Cyanophenyl)-4-nitropyrrole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in a mixture of dry THF (20 mL) and DMSO (5 mL) under a nitrogen atmosphere, add a solution of tosylmethyl isocyanide (1.95 g, 10 mmol) in dry THF (10 mL) dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.74 g, 10 mmol) in dry THF (10 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrrole derivative.

Diagram 2: Van Leusen Pyrrole Synthesis Pathway

Caption: Reaction pathway for the synthesis of pyrroles.

Synthesis of Substituted Pyrimidines

Substituted pyrimidines can be synthesized from this compound through a reaction with amidine derivatives such as guanidine. The reaction likely proceeds through an initial Michael addition of the guanidine to the nitroalkene, followed by cyclization and subsequent aromatization.

Table 3: Synthesis of 2-Amino-4-(4-cyanophenyl)-6-substituted-pyrimidines

| Entry | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Guanidine Carbonate | Sodium Ethoxide | Ethanol | 8 | 65 |